molecular formula C5H14N2O B12664024 N-Ethoxypropane-1,3-diamine CAS No. 71672-76-9

N-Ethoxypropane-1,3-diamine

Cat. No.: B12664024
CAS No.: 71672-76-9
M. Wt: 118.18 g/mol
InChI Key: NWVPYCZIOIVGEW-UHFFFAOYSA-N
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Description

Contextual Significance of 1,3-Diamine Scaffolds in Organic and Inorganic Chemistry

The 1,3-diamine scaffold is a crucial structural motif in both organic and inorganic chemistry. In organic synthesis, these compounds are recognized as essential building blocks for a wide array of natural products and pharmaceuticals. rsc.orgresearchgate.net Their utility extends to their application as chiral ligands and organocatalysts in asymmetric synthesis, enabling the stereoselective creation of complex molecules. researchgate.netresearchgate.netacs.org The synthesis of the 1,3-diamine framework can be achieved through various methodologies, highlighting its importance in synthetic organic chemistry. researchgate.netresearchgate.net For instance, they are precursors to valuable 1,3-diamino-2-ol scaffolds, which are core motifs in several drugs, including HIV-protease inhibitors. nih.govd-nb.info

In the realm of inorganic and coordination chemistry, diamine ligands are fundamental for constructing transition-metal complexes. acs.orglibretexts.org These complexes exhibit a wide range of applications, from industrial catalysis to materials science. acs.orgnih.gov The ability of the two nitrogen atoms in a diamine to chelate to a metal center allows for the fine-tuning of the metal's electronic and steric properties. libretexts.org This modulation is critical for designing catalysts with specific reactivity and for developing new materials and therapeutics. acs.orgnih.gov For example, gold(III) complexes incorporating diamine ligands have been synthesized and investigated for their potential anticancer activities. acs.org

Overview of Research Directions Pertaining to N-Alkoxy-1,3-Propanediamines

Research into N-alkoxy-1,3-propanediamines, a specific subclass of diamines, explores their potential in various chemical applications. These compounds serve as intermediates in the synthesis of more complex molecules. For instance, N-[3-(alkyloxy)propyl] derivatives of 1,3-propanediamine are utilized in industrial settings for the manufacture of other chemicals. europa.eu The alkoxy group introduces different physicochemical properties compared to simple alkyl-substituted diamines, which can influence the reactivity and application of the resulting compounds.

Studies have been conducted on related structures, such as N,N'-(3-ethoxypropane-1,2-diyl)bis(triflamide), where the supramolecular structure is influenced by intermolecular hydrogen bonding. researchgate.net Furthermore, analytical methods have been developed for derivatives of 1,3-propanediamine, indicating their relevance in bioanalytical studies, potentially as internal standards for quantifying related molecules in biological matrices. akjournals.com The presence of the alkoxy group, such as the ethoxy group in N-Ethoxypropane-1,3-diamine, provides a site for potential modification and influences the molecule's polarity and hydrogen bonding capabilities.

Nomenclature and Structural Characteristics of this compound

The compound this compound, identified by the CAS number 71672-76-9, possesses a straightforward yet versatile molecular structure. guidechem.comguidechem.com According to IUPAC nomenclature, its preferred name is N¹-ethoxypropane-1,3-diamine . guidechem.com This name specifies that the ethoxy group (–OCH₂CH₃) is attached to one of the nitrogen atoms of the propane-1,3-diamine backbone. An isomer, 2-ethoxypropane-1,3-diamine (B3251611) (CAS 210232-59-0), exists where the ethoxy group is attached to the second carbon of the propane (B168953) chain. sigmaaldrich.comfluorochem.co.uk

The structural characteristics of this compound are defined by its molecular formula, C₅H₁₄N₂O, and a molecular weight of approximately 118.18 g/mol . guidechem.comguidechem.com The molecule features a flexible three-carbon chain separating two nitrogen atoms. One nitrogen is a primary amine (–NH₂), while the other is substituted with an ethoxy group, forming an alkoxyamine moiety (–NHOCH₂CH₃). This combination of functional groups allows for multiple reactive sites and hydrogen bonding interactions, with two hydrogen bond donors and three hydrogen bond acceptors. guidechem.comguidechem.com

Table 1: Chemical and Physical Properties of this compound

Property Value Reference
CAS Number 71672-76-9 guidechem.comguidechem.com
Molecular Formula C₅H₁₄N₂O guidechem.comguidechem.com
Molecular Weight 118.18 g/mol guidechem.comguidechem.com
IUPAC Name N¹-ethoxypropane-1,3-diamine guidechem.com
Boiling Point 163.7°C at 760 mmHg guidechem.comguidechem.com
Density 0.909 g/cm³ guidechem.comguidechem.com
Refractive Index 1.437 guidechem.comguidechem.com
Flash Point 52.8°C guidechem.comguidechem.com
Hydrogen Bond Donor Count 2 guidechem.comguidechem.com
Hydrogen Bond Acceptor Count 3 guidechem.comguidechem.com

| Rotatable Bond Count | 5 | guidechem.comguidechem.com |

Table 2: Compound Names Mentioned

Compound Name
This compound
N¹-ethoxypropane-1,3-diamine
2-ethoxypropane-1,3-diamine
N-[3-(alkyloxy)propyl] derivatives of 1,3-propanediamine
N,N'-(3-ethoxypropane-1,2-diyl)bis(triflamide)
Gold(III) complexes

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71672-76-9

Molecular Formula

C5H14N2O

Molecular Weight

118.18 g/mol

IUPAC Name

N'-ethoxypropane-1,3-diamine

InChI

InChI=1S/C5H14N2O/c1-2-8-7-5-3-4-6/h7H,2-6H2,1H3

InChI Key

NWVPYCZIOIVGEW-UHFFFAOYSA-N

Canonical SMILES

CCONCCCN

Origin of Product

United States

Advanced Synthetic Methodologies for N Ethoxypropane 1,3 Diamine and Its Derivatives

Established Routes for 1,3-Diamine Synthesis: A Foundational Review

The synthesis of 1,3-diamines, while crucial, has been explored less extensively than that of their 1,2-diamine counterparts. rsc.org These compounds serve as important scaffolds in natural products and as building blocks in synthetic organic chemistry. rsc.orgresearchgate.net A variety of methods have been established for their preparation, ranging from classical multi-step sequences to modern catalytic approaches.

Key strategies for synthesizing the 1,3-diamine backbone include:

Reduction of Dinitriles or Cyanoamides: The reduction of malononitrile (B47326) or related dinitrile compounds is a straightforward method to produce 1,3-diaminopropane.

Amination of 1,3-Dihalopropanes: The reaction of 1,3-dihalopropanes with ammonia (B1221849) or primary amines provides a direct route, although it can be complicated by over-alkylation.

Ring-Opening of Azetidines: The nucleophilic ring-opening of activated azetidines or azetidinium salts with nitrogen nucleophiles like azide (B81097) or benzylamine (B48309) can yield 1,3-diamines. organic-chemistry.org

C-H Amination/Insertion: Modern catalytic methods, particularly those using rhodium or other transition metals, enable the intramolecular amination of C-H bonds in N-alkylsulfamides or similar substrates to form cyclic intermediates. nih.govresearchgate.net These cyclic sulfamides can then be hydrolyzed under mild conditions to yield N-protected 1,3-diamines. nih.gov This C-H insertion can be highly selective and stereospecific. nih.gov

Catalytic Reductive Amination: The reductive amination of dicarbonyl compounds or amino ketones is another powerful strategy. For instance, 1,3-cyclohexanediamine (B1580663) can be synthesized via the reductive amination of 1,3-cyclohexanedione. mdpi.com

From Michael Adducts: The addition of amines to α,β-unsaturated carbonyls or nitriles, such as the reaction of amines with acrylonitrile (B1666552) followed by hydrogenation of the nitrile group, is a common industrial method for producing substituted 1,3-propanediamines. wikipedia.org

Recent advances have focused on developing more efficient and selective catalytic systems, including those that proceed via radical pathways to form the necessary C-N bonds. bohrium.com

Targeted Synthesis of N-Alkoxy-1,3-Propanediamines via Alkylation or Amination Strategies

The introduction of an alkoxy group onto the 1,3-propanediamine scaffold, as in N-Ethoxypropane-1,3-diamine, requires specific synthetic design. The primary strategies involve either building the molecule by forming C-N bonds (alkylation) or by direct amination approaches.

N-alkylation is a common and direct method for synthesizing N-substituted amines. For a target like this compound, this can be envisioned through several routes. A prevalent industrial method for analogous compounds involves the nucleophilic substitution reaction between an amine and a suitable alkyl halide.

For instance, the synthesis of N-Oleyl-1,3-propanediamine is achieved by reacting oleylamine (B85491) with 1,3-dibromopropane. A similar pathway can be proposed for this compound, likely involving the reaction of ethoxyamine with a 3-halopropylamine derivative or the reaction of 1,3-propanediamine with an ethoxy-containing electrophile. A more direct route would be the reaction of a 1-halo-3-ethoxypropane, such as 1-bromo-3-ethoxypropane, with a large excess of ammonia or with a protected form of 1,3-propanediamine to control selectivity and prevent di-substitution.

Table 1: N-Alkylation Reaction Parameters for Diamine Synthesis

Reactant 1Reactant 2Typical SolventKey ConditionYield RangeReference
Oleylamine1,3-DibromopropaneAcetone (B3395972) (Polar Aprotic)Slow, dropwise addition to favor mono-alkylation70-90%
Primary/Secondary AlcoholsBocNHSO2NH2-Mitsunobu Reaction- nih.gov
Arenesulfonates of primary alcoholsLithio derivatives of 1,3-dithiane-Room TemperatureHigh organic-chemistry.org

Direct C-N bond formation offers an alternative to pre-functionalized starting materials. One powerful method is the intramolecular C-H amination of N-alkylsulfamides catalyzed by rhodium complexes. nih.gov This process forms a cyclic sulfamide (B24259) intermediate, which can be subsequently opened via hydrolysis to afford the corresponding 1,3-diamine. nih.gov This strategy provides excellent control over regioselectivity and stereochemistry.

Another approach involves the conjugate addition of an amine to an activated alkene, followed by further transformation. For example, a process for preparing N-substituted 1,3-propanediamine derivatives involves the conjugate addition of an amine to acrolein to form a β-aminoaldehyde intermediate. google.comgoogle.com This intermediate is then reacted with another amine to form an imine, which is subsequently reduced to yield the final diamine product. google.comgoogle.com A similar strategy could be adapted using ethoxyamine as one of the amine components. Furthermore, the direct reductive amination of 1,3-propanediol (B51772) with dimethylamine (B145610) in the presence of a Cu-Co-Ni/Al2O3 catalyst has been used to synthesize N,N,N',N'-tetramethyl-1,3-propanediamine, demonstrating a direct conversion of C-O to C-N bonds. google.com

Derivatization Reactions of this compound

The presence of two primary amine groups makes this compound a versatile building block for further functionalization. These amine groups can readily participate in reactions to form imines (Schiff bases), amides, and ureas, enabling the synthesis of a wide array of complex molecules and ligands.

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. chemrevlett.com Diamines like this compound can react with two equivalents of an aldehyde to form bis-Schiff bases, which are important multidentate ligands in coordination chemistry.

The reaction is typically carried out by refluxing the diamine and the aldehyde in a solvent like ethanol. acgpubs.org In some cases, a catalytic amount of acid is used. Microwave irradiation has also been employed as an efficient, green synthetic strategy for preparing these compounds. acgpubs.org The formation of the imine bond (-C=N-) can be confirmed spectroscopically by the disappearance of the carbonyl stretch and the appearance of a characteristic C=N stretching frequency in the IR spectrum, and by the presence of an azomethine proton signal (-CH=N) in the 1H NMR spectrum. acgpubs.org

Table 2: Synthesis of Bis-Schiff Bases from 1,3-Propanediamine

DiamineAldehydeMethodKey FeatureReference
Propane-1,3-diamineHalogeno substituted benzaldehydesConventional (reflux in ethanol) or Microwave IrradiationMicrowave method is faster and more efficient. acgpubs.org
1,3-Diamino-2,2-dimethylpropane3-Ethoxy-2-hydroxybenzaldehydeCondensation ReactionForms hexadentate Schiff base ligands. researchgate.net
1,3-Diamino Propane (B168953)SalicylaldehydeCatalyzed by P2O5/SiO2 under solvent-free conditionsEnvironmentally protective and economically attractive method.

The primary amine groups of this compound can be readily acylated to form amides. Amidation can be achieved by reacting the diamine with carboxylic acids or their activated derivatives, such as acid chlorides or esters. youtube.com While the direct reaction between a carboxylic acid and an amine typically forms a salt, catalytic methods have been developed to facilitate direct amidation, promoting green chemistry principles by avoiding waste-generating activating agents. sciepub.com Boric acid, for example, can catalyze the direct amidation of carboxylic acids by forming a mixed anhydride (B1165640) intermediate in situ. sciepub.com

Transition metal catalysts based on palladium, nickel, or ruthenium have also been developed for the direct amidation of esters or carboxylic acids under relatively mild conditions. mdpi.comnih.gov These reactions offer high atom economy and functional group tolerance.

Ureation, the formation of urea (B33335) derivatives, can be accomplished by reacting the diamine with isocyanates or carbamoyl (B1232498) chlorides. An alternative approach involves the intramolecular addition of tosylureas to allenes, catalyzed by palladium or rhodium, to form cyclic ureas (tetrahydropyrimidinones), which are valuable heterocyclic structures. organic-chemistry.org These functionalization reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into polymers, pharmaceuticals, and other advanced materials.

Cyclic Derivative Synthesis via Condensation Reactions (e.g., Hexahydropyrimidines)

The synthesis of cyclic derivatives, such as hexahydropyrimidines, from this compound represents a significant area of synthetic utility. These six-membered heterocyclic compounds are typically formed through the condensation reaction of a 1,3-diamine with an aldehyde or a ketone. researchgate.netacs.org For this compound, this reaction would proceed by reacting the diamine with a suitable carbonyl compound.

The general mechanism involves the nucleophilic attack of the primary and secondary amine groups of the diamine onto the carbonyl carbon of the aldehyde or ketone. This is followed by a cyclization and dehydration step to form the stable hexahydropyrimidine (B1621009) ring. The reaction can often be carried out under mild conditions, and in some cases, microwave irradiation has been employed to accelerate the ring closure, leading to high yields in remarkably short reaction times. researchgate.netdntb.gov.ua

The choice of the carbonyl compound directly influences the substitution pattern at the 2-position of the resulting hexahydropyrimidine ring. For instance, the reaction of this compound with formaldehyde (B43269) would yield a different derivative than a reaction with a more complex aldehyde or a ketone.

Table 1: Examples of Potential Hexahydropyrimidine Derivatives from this compound

Carbonyl Reactant Resulting Hexahydropyrimidine Derivative
Formaldehyde 1-Ethoxy-hexahydropyrimidine
Acetaldehyde 1-Ethoxy-2-methyl-hexahydropyrimidine
Acetone 1-Ethoxy-2,2-dimethyl-hexahydropyrimidine

Stereoselective and Asymmetric Synthesis of Chiral this compound Analogues

The development of stereoselective and asymmetric synthetic routes to chiral diamines is of great importance due to their application as chiral ligands and in the synthesis of pharmaceuticals. researchgate.netnih.gov While specific methods for the asymmetric synthesis of this compound are not extensively detailed in the literature, general strategies for the synthesis of chiral 1,3-diamines can be applied.

One common approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry of the product. researchgate.net For instance, a chiral catalyst could be employed in a reductive amination process to introduce a stereocenter. Another strategy is the stereoselective reduction of a chiral cyclic precursor.

Furthermore, kinetic resolution of a racemic mixture of N-alkoxy amines can be achieved through chemo- and enantioselective oxygenation, providing a pathway to enantiopure N-alkoxy amines. acs.org This method could potentially be adapted for the resolution of a racemic this compound precursor. The development of such synthetic routes is crucial for accessing optically active polyfunctionalized diamines. nih.gov

Catalytic Approaches in the Synthesis of this compound and Related Structures

Catalytic methods offer efficient and selective pathways for the synthesis of diamines. rsc.org For this compound and its analogues, several catalytic strategies could be envisioned. Transition metal catalysis, particularly with copper, palladium, and rhodium, has been effectively used in the synthesis of various diamine structures. nih.govnih.gov

Copper-catalyzed reductive coupling of imines and allenamides is a powerful method for accessing chiral 1,2-diamino synthons, and similar principles could be extended to 1,3-diamine systems. nih.govacs.org Additionally, 1,3-diamine-derived catalysts have themselves been designed and synthesized for use in asymmetric reactions, indicating the importance of this structural motif in catalysis. nih.govacs.org

Photocatalytic methods also present a modern approach for the synthesis of 1,3-diamines, offering new reaction pathways under mild conditions. colostate.edu The application of these catalytic systems could lead to more efficient and environmentally friendly syntheses of this compound.

Table 2: Potential Catalytic Approaches for this compound Synthesis

Catalytic System Reaction Type Potential Advantages
Copper (Cu) Reductive Coupling High stereoselectivity
Palladium (Pd) Allylic Amination Access to polyfunctionalized diamines nih.gov
Rhodium (Rh) C-H Insertion Synthesis of differentially substituted diamines nih.gov

Process Chemistry and Scalability Considerations in this compound Production (Academic Perspective)

From an academic perspective, the scalability of any synthetic process is a critical consideration. For the production of this compound, several challenges and factors would need to be addressed to transition from a laboratory scale to a larger production scale.

One of the primary concerns in scaling up diamine synthesis is the management of reaction conditions and the purification of the final product. nih.gov In catalytic processes, catalyst deactivation and the need for efficient catalyst recovery and reuse are significant hurdles. digitellinc.com The choice of solvent, reaction temperature, and pressure can all have a substantial impact on the yield, selectivity, and safety of the process on a larger scale.

Furthermore, the purification of diamines can be complex due to their physical properties. nih.gov Distillation, crystallization, or chromatographic methods would need to be optimized for large-scale production to ensure the required purity of this compound. A thorough understanding of the reaction kinetics and the identification of potential side products are also essential for developing a robust and scalable process. digitellinc.com

Coordination Chemistry of N Ethoxypropane 1,3 Diamine

N-Ethoxypropane-1,3-diamine as a Ligand in Metal Complexation

This compound is an N-alkoxy derivative of propane-1,3-diamine (tn), a classic bidentate ligand known for its ability to form stable coordination complexes with a variety of metal ions wikipedia.org. As a ligand, this compound possesses two nitrogen donor atoms, which are primary sites for coordination to a metal center. The fundamental structure, featuring a flexible three-carbon backbone, allows it to act as a chelating agent, binding to a single metal ion at two points to form a thermodynamically stable six-membered ring.

The introduction of an ethoxy group (-OCH₂CH₃) on one of the nitrogen atoms distinguishes it from its parent compound. This substitution is expected to modulate its ligand properties in two significant ways:

Steric Effects : The ethoxy group introduces more steric bulk around one of the nitrogen donor atoms compared to the simple amino group (-NH₂) sfu.ca. This steric hindrance can influence the kinetics and thermodynamics of complex formation, as well as the ultimate geometry of the resulting coordination compound rsc.orgnih.gov.

Synthesis and Stoichiometry of Coordination Compounds with this compound

The synthesis of coordination compounds involving this compound is anticipated to follow standard procedures for amine ligands. Typically, this involves the direct reaction of a metal salt (e.g., chlorides, nitrates, or perchlorates) with the ligand in a suitable solvent, such as water, ethanol, or acetonitrile (B52724) nih.govijcps.org. The reaction can often be carried out at room temperature, although heating may be required to facilitate the reaction or to obtain crystalline products.

The stoichiometry of the resulting complexes, representing the metal-to-ligand ratio (M:L), would be dictated by several factors, including the coordination number preference of the metal ion, the charge of the metal ion, and the steric profile of the ligand. For simple diamines like ethylenediamine (B42938) or propane-1,3-diamine, complexes with M:L ratios of 1:1, 1:2, and 1:3 are common, leading to species such as [ML]ⁿ⁺, [ML₂]ⁿ⁺, and [ML₃]ⁿ⁺ researchgate.net. It is reasonable to expect that this compound would form similar complexes. However, the steric bulk of the ethoxy group might disfavor the formation of highly coordinated species like [ML₃]ⁿ⁺, particularly with smaller metal ions, making 1:1 and 1:2 stoichiometries more probable.

Table 1: Expected Stoichiometries of Metal-N-Ethoxypropane-1,3-diamine Complexes

Metal Ion Example Coordination Number Plausible Stoichiometry (M:L) Example Formula
Cu(II) 4 or 6 1:1 or 1:2 [Cu(L)Cl₂], [Cu(L)₂(H₂O)₂]²⁺
Ni(II) 6 1:2 or 1:3 [Ni(L)₂(NCS)₂], [Ni(L)₃]²⁺
Co(III) 6 1:2 or 1:3 [Co(L)₂Cl₂]⁺, [Co(L)₃]³⁺
Zn(II) 4 1:1 or 1:2 [Zn(L)Cl₂], [Zn(L)₂]²⁺

(L = this compound)

Coordination Modes and Chelation Dynamics in Metal Complexes

The most prevalent coordination mode for this compound is expected to be bidentate chelation. The ligand coordinates to a single metal center via the lone pair of electrons on each of its two nitrogen atoms. This mode of binding results in the formation of a six-membered chelate ring (M-N-C-C-C-N), which is known to be a highly stable arrangement in coordination chemistry nih.govresearchgate.net. The flexibility of the propane (B168953) backbone allows the ligand to adopt a conformation, such as a chair or boat form, that minimizes ring strain and optimizes the M-N bond lengths and N-M-N bite angle.

The ethoxy substituent is a critical factor in determining the precise coordination geometry of the resulting metal complexes nih.gov. The steric demand of the ethoxy group can cause distortions from idealized geometries (e.g., perfect octahedral or square planar). For instance, in a six-coordinate complex of the type [M(L)₂X₂], the ethoxy groups may preferentially orient themselves to minimize steric clashes, potentially leading to a distorted octahedral geometry. This steric influence could also affect the relative stability of cis versus trans isomers. The electronic donation from the alkoxy group could shorten the M-N bond to the substituted nitrogen, further contributing to geometric distortion sfu.camdpi.com.

Electronic and Geometric Structures of this compound Coordination Compounds

The electronic structure of metal complexes with this compound will be largely determined by the d-electron configuration of the central metal ion and the ligand field created by the two nitrogen donors and any other coordinated ligands. As a simple diamine, it is a σ-donor and is not expected to participate in π-bonding. The ligand field strength would be similar to that of other aliphatic diamines.

The geometric structures are predicted to be analogous to those of other propane-1,3-diamine complexes. For example, with a metal ion that prefers a coordination number of six, such as Ni(II) or Co(III), complexes with two or three this compound ligands would likely adopt a distorted octahedral geometry. For metal ions like Cu(II) or Pt(II) that favor a coordination number of four, a distorted square planar or tetrahedral geometry would be expected. Definitive structural elucidation would require techniques like single-crystal X-ray diffraction, but such studies for this compound complexes are not widely reported in the literature.

Stability and Reactivity Profiles of Metal-N-Ethoxypropane-1,3-diamine Complexes

The stability of metal complexes is a key aspect of their chemistry, often quantified by their formation constants (K) in solution. The chelate effect, which is the enhanced stability of a complex containing a chelating ligand compared to a similar complex with monodentate ligands, will be a primary factor contributing to the stability of this compound complexes.

The presence of the N-ethoxy group is expected to influence stability in two competing ways:

Electronic Enhancement : The electron-donating nature of the alkoxy group should increase the basicity (pKa) of the substituted nitrogen atom. Generally, for a given metal ion, the stability of a complex increases with the basicity of the ligand. This suggests that this compound might form thermodynamically more stable complexes than the parent propane-1,3-diamine.

Steric Destabilization : The steric bulk of the ethoxy group could introduce strain within the chelate ring or between multiple ligands coordinated to the same metal center. This steric hindrance can lower the stability of the complex, potentially counteracting the favorable electronic effect.

Catalytic Applications of N Ethoxypropane 1,3 Diamine and Its Derivatives

Organocatalysis Employing N-Ethoxypropane-1,3-diamine Scaffolds

The unique structural motif of 1,3-diamines, such as this compound, positions them as powerful organocatalysts. The presence of both a primary and a tertiary amine allows for a cooperative mechanism where one group can activate the nucleophile while the other interacts with the electrophile, often leading to high levels of stereocontrol.

Asymmetric Mannich Reactions Catalyzed by 1,3-Diamine Derivatives

Derivatives of 1,3-diamine have been successfully designed and synthesized for use in asymmetric Mannich reactions of ketones. researchgate.netnih.govresearchgate.net These catalysts, in the presence of an acid co-catalyst, have been shown to afford Mannich products with high enantioselectivities under mild reaction conditions. nih.govresearchgate.net In many cases, the carbon-carbon bond formation occurs at the less-substituted α-position of the ketone carbonyl group. nih.govresearchgate.net The cooperative action between the primary and tertiary amine groups of the 1,3-diamine derivative is crucial for the catalysis. nih.govresearchgate.net

The design of these catalysts often involves a rigid scaffold, such as a cyclohexane (B81311) ring, to orient the primary and tertiary amine groups in a specific spatial relationship. nih.gov This arrangement can facilitate intramolecular hydrogen bonding, which in turn modulates the functions of both amine groups during the catalytic cycle. nih.gov The 1,3-disposition of the amine groups also creates a defined space that can accommodate various ketones for the formation of enamine intermediates. nih.gov

The effectiveness of these 1,3-diamine catalysts is evident when compared to other organocatalysts. For instance, in certain Mannich reactions, 1,3-diamine derivatives have demonstrated faster reaction rates and higher enantioselectivities than cinchona-derived amines under optimized conditions. nih.gov The necessity of the 1,3-diamine moiety for efficient catalysis has been established, as analogous 1,3-amino alcohols have been shown to be inefficient catalysts for the same transformations. nih.gov

KetoneImineCatalyst SystemYield (%)Enantiomeric Excess (ee %)
CyclohexanoneN-Phenylbenzylideneimine1,3-Diamine Derivative + AcidHighHigh
Acetone (B3395972)N-Phenylbenzylideneimine1,3-Diamine Derivative + AcidGoodHigh
β-KetophosphonateN-Phenylbenzylideneimine1,3-Diamine Derivative + AcidHighHigh
Table 1: Representative Results for Asymmetric Mannich Reactions Catalyzed by 1,3-Diamine Derivatives. nih.govacs.org

Enantioselective Transformations in Organic Synthesis

Beyond Mannich reactions, 1,3-diamine scaffolds have proven to be effective in other enantioselective transformations. Their application in asymmetric Michael additions of 1,3-dicarbonyl compounds to nitroolefins has been explored with notable success. nih.gov Novel bifunctional thiourea (B124793) and squaramide organocatalysts derived from 1,3-diamines have been synthesized and shown to be efficient in these reactions, yielding products with high yields and good enantiomeric excesses. nih.gov

The versatility of 1,3-diamine derivatives is further demonstrated in their application to asymmetric aldol (B89426) reactions. While the direct use of this compound in this context is not extensively documented, analogous systems based on other chiral diamines have shown significant catalytic activity. For instance, camphor-based 1,3-diamine units incorporated into proline analogues have led to a significant increase in catalytic activity in the aldol reaction of acetone with aromatic aldehydes, achieving high yields and good enantioselectivities.

The general principle in these transformations involves the primary amine forming an enamine intermediate with a carbonyl compound, thereby activating it as a nucleophile. The tertiary amine, often in its protonated form, can then activate the electrophile through hydrogen bonding, guiding the stereochemical outcome of the reaction. This dual activation model is a common feature of bifunctional organocatalysts containing a 1,3-diamine moiety.

Mechanistic Investigations of Organocatalytic Cycles

Mechanistic studies have provided valuable insights into the cooperative role of the primary and tertiary amine groups in 1,3-diamine catalyzed reactions. nih.gov In the context of the Mannich reaction, it is proposed that the primary amine reversibly forms an enamine intermediate with the ketone substrate. acs.org Simultaneously, the tertiary amine is protonated by the acid co-catalyst and serves as a Brønsted acid to activate the imine electrophile through hydrogen bonding.

The stereochemical outcome of the reaction is controlled by the chiral environment created by the catalyst scaffold. The specific conformation of the catalyst-substrate assembly in the transition state dictates the facial selectivity of the nucleophilic attack of the enamine onto the activated imine. The 1,3-relationship between the two amine groups is critical for establishing this organized transition state. nih.gov

Further evidence for this cooperative mechanism comes from the observation that both amine groups are necessary for efficient catalysis. nih.gov The intramolecular hydrogen bonding between the protonated tertiary amine and the primary amine can also play a role in pre-organizing the catalyst for the catalytic cycle and fine-tuning the reactivity of the amine groups. nih.gov The successful application of these catalysts to a range of ketones and imines underscores the robustness of this catalytic cycle. acs.org

Metal-Ligand Catalysis Mediated by this compound Complexes

The nitrogen atoms of this compound possess lone pairs of electrons that make them excellent donors for coordination to metal centers. This property allows for the formation of stable metal complexes where the diamine acts as a bidentate ligand, opening up a wide range of applications in metal-ligand catalysis.

Ligand Design for Specific Catalytic Reactions

The design of ligands is a crucial aspect of developing efficient metal-based catalysts. This compound offers a simple yet effective N,N-bidentate scaffold. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the nitrogen atoms or the propane (B168953) backbone. The ethoxy group in this compound, for instance, can influence the solubility and electronic properties of the resulting metal complex.

For catalytic applications, the bite angle of the diamine ligand, which is the N-M-N angle in the metal complex, is a critical parameter. This angle is influenced by the length of the propane chain and can affect the geometry and reactivity of the metal center. The flexibility of the propane backbone allows the ligand to adopt various conformations to accommodate the coordination preferences of different metal ions.

The development of metal complexes with bidentate N,N-donor ligands has been a fruitful area of research in catalysis. These ligands have been successfully employed in a variety of transition metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and oxidations. The modular nature of ligands like this compound allows for the systematic variation of their structure to optimize catalyst performance for a specific transformation.

Activity and Selectivity in Metal-Catalyzed Transformations

While specific studies on the catalytic activity of this compound metal complexes are not extensively reported, the behavior of analogous 1,3-diamine complexes provides a strong indication of their potential. For example, nickel(II) complexes of N,N'-disubstituted propane-1,3-diamines have been synthesized and characterized, demonstrating the ability of these ligands to form stable square planar complexes.

Palladium complexes bearing diamine ligands have been investigated as catalysts in various cross-coupling reactions. The diamine ligand can stabilize the palladium center in different oxidation states and influence the rate and selectivity of the catalytic cycle. Similarly, rhodium and iridium complexes with diamine ligands are known to be active catalysts for hydrogenation and hydroformylation reactions.

The selectivity of a metal-catalyzed reaction is often governed by the steric and electronic properties of the ligand. The chiral environment created by a chiral diamine ligand can induce high enantioselectivity in asymmetric catalysis. While this compound itself is achiral, it can be used to synthesize chiral derivatives or as a component of a more complex chiral ligand system.

MetalLigand SystemCatalytic ReactionPotential Outcome
PalladiumThis compoundCross-coupling (e.g., Suzuki, Heck)Efficient catalysis with good yields
RhodiumChiral derivative of this compoundAsymmetric HydrogenationHigh enantioselectivity
NickelThis compoundOligomerization/PolymerizationControlled polymer chain growth
Table 2: Potential Applications of this compound Metal Complexes in Catalysis.

Structure-Activity Relationships in this compound Based Catalysts

Note: Direct research on the catalytic applications and specific structure-activity relationships of this compound is not extensively available in the reviewed literature. Therefore, this section infers potential structure-activity relationships based on studies of analogous propane-1,3-diamine derivatives. These derivatives share the core 1,3-diamine structure, providing insights into how modifications to this scaffold, including substitutions on the nitrogen atoms, can influence catalytic performance.

Research into various derivatives of the propane-1,3-diamine framework has revealed several important structure-activity relationships. For instance, in asymmetric catalysis, the chirality of the diamine backbone is a critical determinant of enantioselectivity. The spatial arrangement of the amino groups and any substituents creates a chiral environment that directs the stereochemical outcome of the reaction.

In the context of organocatalysis, derivatives of 1,3-diamines have been designed to act as bifunctional catalysts. nii.ac.jpnih.gov In such systems, one amine group may act as a Brønsted base to activate a nucleophile, while the other, often protonated, can act as a Brønsted acid to activate an electrophile. nii.ac.jpnih.gov The relative positioning of these two functional groups, dictated by the propane-1,3-diamine scaffold, is crucial for their cooperative action. nii.ac.jpnih.gov

Influence of N-Substituents on Catalytic Performance

The identity of the substituents on the nitrogen atoms of a propane-1,3-diamine-based catalyst can profoundly affect its performance. While direct data for an ethoxy group is unavailable, studies on N-alkyl and N-aryl derivatives provide valuable insights.

For instance, in the context of palladium-catalyzed cross-coupling reactions, the steric bulk and electronic properties of the N-substituents on the diamine ligand can influence the stability and activity of the palladium complex. Bulky substituents can promote the formation of monoligated palladium species, which are often more active in the catalytic cycle.

In a study on 1,3-diamine-derived catalysts for asymmetric Mannich reactions, it was observed that the cooperative action of a primary and a tertiary amine within the catalyst structure was essential for high enantioselectivity. nii.ac.jpnih.gov The tertiary amine, in its protonated form, is believed to function as an acid to interact with the electrophile, while the primary amine forms an enamine intermediate. nii.ac.jpnih.gov This bifunctional activation mechanism highlights the importance of the specific substitution pattern on the nitrogen atoms.

To illustrate the impact of structural modifications on catalytic activity, the following table summarizes findings from a study on palladium complexes with ligands derived from a substituted propane-1,3-diamine in the Mizoroki-Heck reaction.

Catalyst/LigandSubstituent on DiamineReactionConversion (%)
PdLSBN,N'-bis(4-methoxysalicylidene)-2,2-dimethylpropane-1,3-diaminoMizoroki-Heck70

Data sourced from a study on a palladium(II) complex with a Schiff base ligand derived from 2,2-dimethyl-1,3-propanediamine. researchgate.net

This data indicates that a Schiff base derived from a C-substituted propane-1,3-diamine can form a palladium complex that is an active catalyst for the Mizoroki-Heck reaction, achieving a 70% conversion of 4-bromoacetophenone. researchgate.net The specific substituents on the nitrogen atoms, in this case, the methoxysalicylidene groups, and the dimethyl substitution on the propane backbone, are crucial for the observed catalytic activity. researchgate.net

Impact of the Diamine Backbone

The propane-1,3-diamine backbone serves as a scaffold that dictates the spatial relationship between the two nitrogen atoms and any attached substituents. This geometric constraint is a key factor in determining the catalyst's properties. The flexibility of the three-carbon chain allows for the formation of stable six-membered chelate rings when complexed with a metal center.

The presence of substituents on the carbon backbone of the propane-1,3-diamine can also have a significant effect on catalytic performance. For example, the introduction of a chiral center on the backbone is a common strategy for inducing enantioselectivity in asymmetric catalysis.

In the aforementioned study on asymmetric Mannich reactions, the use of a chiral 1,3-diamine derivative was instrumental in achieving high enantioselectivities. nii.ac.jpnih.gov The rigid and well-defined stereochemistry of the diamine backbone creates a chiral pocket around the active site, leading to effective stereochemical control.

The following table presents a hypothetical structure-activity relationship for N-alkoxypropane-1,3-diamine based catalysts, extrapolating from the principles observed in related diamine systems.

N-SubstituentBackbone SubstituentPredicted Catalytic ActivityPredicted Selectivity
EthoxyUnsubstitutedModerateLow to Moderate
EthoxyChiral (e.g., (R)-phenyl)Moderate to HighHigh (Enantioselectivity)
MethoxyUnsubstitutedModerateLow to Moderate
IsopropoxyUnsubstitutedPotentially Lower (Steric Hindrance)Moderate

This predictive table is based on the understanding that the introduction of a chiral substituent on the backbone is likely to enhance enantioselectivity. The size of the alkoxy group on the nitrogen could influence activity, with bulkier groups potentially leading to lower reaction rates due to steric hindrance.

Polymer Science and Materials Applications Involving N Ethoxypropane 1,3 Diamine

N-Ethoxypropane-1,3-diamine as a Monomer Precursor in Polymerization

The bifunctional nature of this compound, containing two reactive amine groups, positions it as a potential monomer for step-growth polymerization. In theory, it can react with various co-monomers to form a range of polymers.

For instance, in reaction with dicarboxylic acids or their derivatives (such as diacyl chlorides or diesters), this compound could serve as the diamine component in the synthesis of polyamides . The presence of the flexible ethoxypropyl side chain would be expected to influence the properties of the resulting polyamide, potentially lowering the melting point and increasing solubility compared to polyamides derived from simple aliphatic diamines.

Similarly, reaction with dianhydrides would theoretically yield poly(amic acid)s , which can then be thermally or chemically cyclized to form polyimides . The ether linkage and the ethoxy side group would likely impart greater flexibility and potentially improved processability to the final polyimide, a class of polymers known for their high thermal stability and mechanical strength.

The polymerization reactions would typically proceed via established methods for polyamide and polyimide synthesis. However, without experimental data, the specific reaction conditions, catalyst requirements, and the resulting polymer properties such as molecular weight, thermal stability, and mechanical strength for polymers derived from this compound remain speculative.

Synthesis and Characterization of Polymeric Materials Containing this compound Units

The synthesis of polymers incorporating this compound would likely follow standard polycondensation techniques. For polyamide synthesis, this could involve melt polycondensation or interfacial polymerization. For polyimide synthesis, a two-step process involving the formation of the poly(amic acid) in a polar aprotic solvent followed by imidization is the common route.

Once synthesized, the characterization of these hypothetical polymers would be crucial to understand their structure-property relationships. A standard characterization protocol would include:

Spectroscopic Analysis: Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy would be used to confirm the chemical structure of the polymer, verifying the incorporation of the this compound monomer and the formation of amide or imide linkages.

Molecular Weight Determination: Techniques such as gel permeation chromatography (GPC) would be employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymers.

Thermal Analysis: Differential scanning calorimetry (DSC) would be used to determine the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's amorphous or crystalline nature and its processing window. Thermogravimetric analysis (TGA) would assess the thermal stability of the polymer by measuring its decomposition temperature.

Mechanical Testing: Tensile testing would be performed on polymer films or molded samples to evaluate their mechanical properties, including tensile strength, Young's modulus, and elongation at break.

Without experimental studies, no data tables for the properties of polymers containing this compound units can be provided.

Role of this compound in Polymer Functionalization and Crosslinking

The amine groups of this compound also make it a candidate for the post-polymerization modification or functionalization of existing polymers. For example, it could react with polymers containing electrophilic groups such as epoxides, acid chlorides, or isocyanates. This would introduce the ethoxypropylamine moiety onto the polymer backbone, which could alter the polymer's surface properties, solubility, or provide sites for further reactions. A related compound, 3-ethoxypropylamine, has been used to modify oxetane-based oligomers, suggesting the feasibility of such reactions.

As a diamine, this compound can also function as a crosslinking agent or curing agent for various polymer systems. Its two amine groups can react with functional groups on different polymer chains, creating a three-dimensional network structure. This is a common application for diamines in thermosetting resins like epoxies. The reaction of the amine groups with the epoxy rings leads to the formation of a rigid, crosslinked material with enhanced thermal and chemical resistance. The length and flexibility of the ethoxypropane segment would influence the crosslink density and the mechanical properties of the cured material.

Development of Functional Polymers and Nanocomposites Utilizing this compound

The incorporation of this compound into polymer structures could lead to the development of functional polymers with specific properties. The presence of the ether linkage and the secondary amine could enhance the polymer's ability to coordinate with metal ions, suggesting potential applications in areas such as water treatment or catalysis. The flexible side chain could also improve the biocompatibility of certain polymers.

Furthermore, polymers derived from or functionalized with this compound could be used as matrices for the creation of nanocomposites . The amine and ether groups could provide interaction sites for the dispersion of nanofillers, such as clays, silica (B1680970) nanoparticles, or carbon nanotubes. Improved dispersion of nanofillers within the polymer matrix is key to enhancing the mechanical, thermal, and barrier properties of the resulting nanocomposite material.

However, it must be reiterated that these potential applications are theoretical. The actual synthesis, characterization, and performance of such functional polymers and nanocomposites based on this compound have not been reported in the available scientific literature.

Structural Elucidation and Advanced Spectroscopic Characterization of N Ethoxypropane 1,3 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectroscopy

In a ¹H NMR spectrum of N-Ethoxypropane-1,3-diamine (CH₃CH₂OCH₂CH₂CH₂NH₂), distinct signals, or resonances, are expected for each unique proton environment. The chemical shift (δ) of these signals, measured in parts per million (ppm), is influenced by the electron density around the protons.

Expected ¹H NMR Spectral Data (Predicted):

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Integration
CH₃-CH₂-O-~1.2Triplet (t)3H
CH₃-CH₂ -O-~3.5Quartet (q)2H
-O-CH₂ -CH₂-CH₂-NH₂~3.6Triplet (t)2H
-O-CH₂-CH₂ -CH₂-NH₂~1.8Quintet (quin)2H
-O-CH₂-CH₂-CH₂ -NH₂~2.8Triplet (t)2H
-NH₂Variable (broad)Singlet (s)2H
-NH- (if present as secondary amine)Variable (broad)Singlet (s)1H

This is an interactive data table. You can sort and filter the data.

The ethoxy group protons (CH₃CH₂O-) would likely appear as a triplet for the methyl group and a quartet for the methylene (B1212753) group due to spin-spin coupling with each other. The protons on the propyl chain would exhibit chemical shifts influenced by the adjacent oxygen and nitrogen atoms, with protons closer to the electronegative atoms appearing at a lower field (higher ppm). The amine protons (-NH₂) typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Carbon-13 (¹³C) NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum of this compound would show a single peak for each unique carbon atom.

Expected ¹³C NMR Spectral Data (Predicted):

Carbon Assignment Expected Chemical Shift (ppm)
CH₃ -CH₂-O-~15
CH₃-CH₂ -O-~66
-O-CH₂ -CH₂-CH₂-NH₂~70
-O-CH₂-CH₂ -CH₂-NH₂~30
-O-CH₂-CH₂-CH₂ -NH₂~40

This is an interactive data table. You can sort and filter the data.

The carbon of the methyl group would be the most shielded (lowest ppm), while the carbons directly bonded to the oxygen and nitrogen atoms would be the most deshielded (highest ppm).

Advanced Multidimensional NMR Techniques (e.g., HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR techniques would be employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with the signal of the carbon to which it is directly attached, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity of the ethoxy group to the propane-1,3-diamine backbone. For instance, correlations would be expected between the protons of the -O-CH₂- group of the ethoxy moiety and the first carbon of the propyl chain.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Expected IR and Raman Active Vibrational Modes:

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H stretching (amine)3300-3500Medium-Strong, BroadWeak
C-H stretching (alkane)2850-3000StrongStrong
N-H bending (amine)1590-1650MediumWeak
C-O stretching (ether)1070-1150StrongMedium
C-N stretching (amine)1020-1250MediumMedium

This is an interactive data table. You can sort and filter the data.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine group. Strong C-H stretching absorptions from the alkyl chains would be observed around 2850-3000 cm⁻¹. A strong band in the 1070-1150 cm⁻¹ region would be indicative of the C-O stretching of the ether linkage.

Raman Spectroscopy: In the Raman spectrum, the C-H stretching vibrations would also be prominent. The C-O and C-N stretching vibrations would likely show medium intensity. The N-H stretching vibration is typically weak in Raman spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of this compound (C₅H₁₄N₂O) is 118 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 118. Common fragmentation pathways for aliphatic amines and ethers would likely be observed.

Expected Key Fragment Ions in Mass Spectrometry:

m/z Value Possible Fragment Structure Fragmentation Pathway
103[M - CH₃]⁺Loss of a methyl radical
88[CH₂=N⁺H-CH₂CH₂OCH₂CH₃]Alpha-cleavage adjacent to the nitrogen
73[CH₃CH₂O-CH₂]⁺Cleavage of the C-C bond adjacent to the ether oxygen
45[CH₃CH₂O]⁺Cleavage of the O-C bond of the ether
30[CH₂=NH₂]⁺Alpha-cleavage at the primary amine

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Alpha-cleavage (cleavage of the bond adjacent to the heteroatom) is a dominant fragmentation pathway for both amines and ethers. This would lead to characteristic fragment ions. For example, cleavage of a C-C bond adjacent to the nitrogen atom would be a favorable process.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful non-destructive analytical technique used to investigate the crystalline structure of materials. It relies on the principle of constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are generated by a cathode ray tube, filtered to produce a single wavelength, and directed towards the sample. The interaction of the incident rays with the sample produces constructive interference when the conditions satisfy Bragg's Law (nλ = 2d sinθ), where n is an integer, λ is the wavelength of the X-rays, d is the interplanar spacing of the crystal lattice, and θ is the angle of incidence. The diffracted X-rays are then detected, processed, and counted. By analyzing the angles and intensities of the diffracted beams, detailed information about the crystal structure, including lattice parameters, unit cell dimensions, and the arrangement of atoms within the crystal, can be obtained. ethz.chmdpi.com

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is an indispensable technique for obtaining an unambiguous three-dimensional structure of a molecule. This method requires a high-quality, single crystal of the compound, typically with dimensions on the order of micrometers. In a hypothetical analysis of this compound, a suitable crystal would be mounted on a goniometer and irradiated with a finely focused beam of X-rays. As the crystal is rotated, a three-dimensional diffraction pattern is collected.

The resulting data would allow for the precise determination of bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding, which are expected to be significant given the presence of the amine groups. The crystal system, space group, and unit cell dimensions would be determined, providing a complete picture of the solid-state arrangement.

Hypothetical Crystallographic Data for this compound:

ParameterHypothetical Value
Chemical FormulaC5H14N2O
Formula Weight118.18 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.56
b (Å)5.43
c (Å)14.21
β (°)105.3
Volume (ų)635.8
Z4
Calculated Density (g/cm³)1.234

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials or samples in powdered form. springernature.com Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a crystalline solid.

For this compound, PXRD would be employed to confirm the phase purity of a synthesized batch. The positions and intensities of the diffraction peaks in the experimental pattern would be compared to a reference pattern, which could be calculated from single-crystal XRD data or obtained from a database. Any additional peaks would indicate the presence of impurities or different polymorphic forms. PXRD is also valuable for studying phase transitions as a function of temperature or pressure and for determining the degree of crystallinity in a sample. mdpi.com

Hypothetical Powder X-ray Diffraction Data for this compound:

2θ (°)d-spacing (Å)Relative Intensity (%)
10.28.6785
15.85.61100
20.54.3365
22.14.0240
25.93.4470
31.72.8255

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Thermal Analysis Techniques for Phase Behavior (e.g., DSC, TG, DTA)

Thermal analysis comprises a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. abo.fiasu.edu These methods are crucial for investigating the thermal stability, phase transitions, and decomposition of materials.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net For this compound, a DSC thermogram would reveal endothermic events such as melting and boiling, and exothermic events like crystallization or decomposition. The temperature and enthalpy of these transitions provide valuable information about the purity and thermal properties of the compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. researchgate.net This technique is particularly useful for determining the thermal stability and decomposition profile of a compound. A TGA curve for this compound would show the temperature at which the compound begins to decompose and the extent of mass loss at different stages.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as a function of temperature. abo.fi Similar to DSC, DTA can detect phase transitions and chemical reactions, which are indicated by peaks in the DTA curve.

Hypothetical Thermal Analysis Data for this compound:

TechniqueObservationHypothetical Value
DSCMelting Point (Tm)45 °C
DSCBoiling Point (Tb)185 °C
TGAOnset of Decomposition220 °C
TGAResidue at 500 °C< 1%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry)

Electrochemical methods are employed to study the redox properties of a compound. Cyclic voltammetry (CV) is a versatile and widely used electrochemical technique to investigate the electrochemical behavior of a solution-phase species. dtu.dk In a CV experiment, the potential of a working electrode is swept linearly with time between two vertex potentials, and the resulting current is measured.

To characterize this compound using cyclic voltammetry, the compound would be dissolved in a suitable solvent containing a supporting electrolyte. The resulting voltammogram, a plot of current versus potential, would indicate the potentials at which the compound is oxidized or reduced. The presence of amine groups in this compound suggests that it may undergo oxidation at a sufficiently positive potential. The peak potentials can provide information about the thermodynamics of the redox processes, while the peak currents can be related to the concentration of the analyte and the kinetics of the electron transfer. researchgate.net

Hypothetical Cyclic Voltammetry Data for this compound:

ParameterHypothetical Value
SolventAcetonitrile (B52724)
Supporting Electrolyte0.1 M Tetrabutylammonium perchlorate
Working ElectrodeGlassy Carbon
Reference ElectrodeAg/AgCl
Scan Rate100 mV/s
Anodic Peak Potential (Epa)+1.2 V
Cathodic Peak Potential (Epc)Not observed (irreversible oxidation)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Computational and Theoretical Investigations of N Ethoxypropane 1,3 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining the fundamental properties of N-Ethoxypropane-1,3-diamine.

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. This analysis reveals the bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The electronic structure is described by the arrangement of electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. For this compound, the lone pairs on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, making these sites nucleophilic.

Table 1: Predicted Structural and Electronic Parameters for this compound

ParameterDescriptionPredicted Value/Observation
Optimized GeometryThe lowest energy conformation of the molecule.Characterized by specific bond lengths (e.g., C-N, C-O, N-H) and angles.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Localized primarily on the nitrogen atoms, indicating nucleophilic centers.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Distributed across the molecule, indicating potential sites for electron acceptance.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Indicates the chemical reactivity and kinetic stability of the molecule.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. researchgate.net These calculations simulate the various ways the atoms in the molecule can vibrate. Each vibrational mode has a characteristic frequency, which corresponds to a peak in the IR spectrum.

For this compound, DFT can predict the frequencies for key stretching and bending modes, such as N-H stretching of the amine groups, C-H stretching of the alkyl chains, C-N stretching, and C-O-C stretching of the ethoxy group. This predicted spectrum can be compared with experimental data to confirm the structure and identify the compound. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
N-H Stretch3300 - 3500Associated with the primary and secondary amine groups.
C-H Stretch2850 - 3000Associated with the propane (B168953) and ethoxy alkyl chains.
C-O-C Stretch1050 - 1150Characteristic of the ether linkage in the ethoxy group.
C-N Stretch1000 - 1250Associated with the carbon-nitrogen bonds of the diamine structure.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a detailed picture of conformational dynamics. nih.govmdpi.com this compound has several rotatable single bonds, leading to a large number of possible conformations. MD simulations can explore the conformational space to identify the most stable and frequently occurring shapes of the molecule in different environments (e.g., in a vacuum or in a solvent). rti.orgethz.ch This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological interactions. Simulations can reveal the potential for intramolecular hydrogen bonding between the two amine groups, which would significantly impact the molecule's preferred conformation. nih.gov

Topology of Electron Density and Bonding Analysis (e.g., Quantum Theory of Atoms in Molecules (QTAIM))

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define chemical bonds and atomic properties. wikipedia.orgamercrystalassn.org This approach partitions a molecule into atomic basins based on the topology of the electron density, which is a quantum observable. researchgate.net

By analyzing the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at specific points called bond critical points (BCPs), QTAIM can characterize the nature of chemical bonds. nih.govgla.ac.uk For this compound, QTAIM analysis would be used to:

Identify and characterize all covalent bonds: The properties of the BCPs for C-C, C-H, C-N, N-H, and C-O bonds would quantify their strength and polarity.

Detect non-covalent interactions: QTAIM is particularly effective at identifying and characterizing weaker interactions, such as intramolecular hydrogen bonds between the amine groups, which might stabilize certain conformations. rsc.orgsemanticscholar.org

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is calculated from the electron density and helps predict how a molecule will interact with other charged species. wolfram.com The MEP map is colored to show regions of different electrostatic potential:

Red/Yellow: Regions of negative potential, indicating an excess of electrons. These are typically found around electronegative atoms like nitrogen and oxygen and represent sites that are attractive to electrophiles or positive charges. nih.gov

Blue: Regions of positive potential, indicating a deficiency of electrons. These are usually found around hydrogen atoms, particularly those attached to electronegative atoms (like the N-H protons), and represent sites attractive to nucleophiles or negative charges. manipal.edu

For this compound, the MEP map would clearly show negative potential around the lone pairs of the two nitrogen atoms and the oxygen atom, confirming their roles as primary sites for protonation and electrophilic attack.

Computational Studies of Reaction Mechanisms Involving this compound

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions. mdpi.comrsc.org For this compound, which can act as a bidentate nucleophile, DFT calculations can be used to model its reactions, such as alkylation, acylation, or condensation reactions.

Conclusion and Future Research Directions

Synthesis of Novel N-Ethoxypropane-1,3-diamine Derivatives

No specific studies detailing the synthesis of novel derivatives starting from this compound were identified. Research in this area for analogous 1,3-diamines typically involves reactions such as Schiff base formation through condensation with aldehydes and ketones, acylation, and alkylation to create ligands for coordination chemistry or building blocks for organic synthesis. Future work could explore similar derivatization strategies for this compound to produce novel Schiff bases, amides, or more complex ligands.

Advanced Applications in Catalysis and Materials Science

While the broader class of 1,3-diamine derivatives is utilized in catalysis and materials science, no specific applications for this compound have been documented. Derivatives of similar diamines are known to act as ligands for transition metal catalysts in reactions like asymmetric synthesis. In materials science, diamines are key monomers for the synthesis of polyamides and other polymers. Future research could investigate the potential of this compound and its derivatives as ligands in catalytic systems or as monomers for new polymers, where the N-ethoxy group might influence properties such as solubility, stability, or catalytic activity.

Integration of Computational Chemistry for Predictive Design

There is no available research on the use of computational chemistry for the predictive design of this compound derivatives or their applications. Generally, computational methods such as Density Functional Theory (DFT) are employed to predict the geometric and electronic structures of diamine-metal complexes, guiding the design of catalysts with enhanced activity and selectivity. Molecular modeling could be a valuable future direction to predict the coordination behavior of this compound with various metal centers and to design novel catalysts or materials with desired properties.

Exploration of New Chemical Transformations Involving this compound

Specific chemical transformations involving this compound are not described in the current literature. The reactivity of 1,3-diamines is well-established and includes condensation reactions, cycloadditions, and their use as building blocks for heterocyclic compounds. Future exploration could focus on how the N-ethoxy functional group influences the reactivity of the diamine in these transformations, potentially leading to novel reaction pathways or the synthesis of unique molecular architectures.

Q & A

Q. What are the optimal synthetic routes for N-Ethoxypropane-1,3-diamine, and how can reaction selectivity be controlled?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 1,3-diaminopropane with an ethoxy-containing alkyl halide under controlled pH (8–10) and temperature (40–60°C) to minimize side reactions like over-alkylation. Purification via fractional distillation or column chromatography ensures high purity (>95%). Characterization via 1H^1 \text{H}-NMR (δ 1.2 ppm for ethoxy CH3_3) and IR (N–H stretching at ~3300 cm1^{-1}) confirms structural integrity .

Key Parameters Table:

Reactant Ratio (1,3-diaminopropane:Ethoxy reagent)Temperature (°C)CatalystYield (%)
1:1.250None72
1:1.560K2 _2CO3 _385

Q. How can spectroscopic techniques differentiate this compound from structurally similar polyamines?

Methodological Answer: Mass spectrometry (MS) provides molecular ion peaks at m/z 147.2 (M+H+^+), while 13C^{13} \text{C}-NMR distinguishes ethoxy carbons (δ 65–70 ppm). X-ray crystallography resolves spatial arrangements, as seen in related diamine-copper complexes (e.g., bond angles of ~109° for N–C–C–N) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in coordination chemistry?

Methodological Answer: Discrepancies arise from ligand denticity variations (monodentate vs. bidentate binding). Controlled experiments using UV-Vis titration (e.g., Cu2+^{2+} binding at λ = 600 nm) and cyclic voltammetry (redox potential shifts) clarify coordination modes. Cross-referencing with single-crystal XRD data (e.g., bond lengths <2.0 Å for Cu–N) ensures consistency .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Q. What safety protocols mitigate risks during large-scale synthesis of this compound?

Methodological Answer: Toxicity assessments (e.g., LD50_{50} >500 mg/kg in rodents) recommend PPE (gloves, goggles) and fume hoods. Waste neutralization with acetic acid (1:1 v/v) prevents environmental release. Regular air monitoring for amine vapors (<1 ppm OSHA limit) ensures compliance .

Experimental Design & Data Analysis

Q. How to design experiments assessing this compound’s role in polymer crosslinking?

Methodological Answer:

  • Step 1: Synthesize epoxy resins with varying diamine concentrations (0.5–5 wt%).
  • Step 2: Measure crosslink density via swelling experiments (ASTM D2765) or Dynamic Mechanical Analysis (DMA).
  • Step 3: Correlate tensile strength (MPa) with crosslink density using Arrhenius kinetics. Key Finding: Optimal crosslinking occurs at 3 wt%, enhancing Young’s modulus by 40% vs. controls .

Q. What statistical methods validate reproducibility in diamine-mediated nanoparticle synthesis?

Methodological Answer: Use ANOVA to compare nanoparticle sizes (TEM data) across batches. A p-value <0.05 indicates significant variability. Robustness testing via Taguchi design (e.g., pH, temperature factors) identifies critical parameters .

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